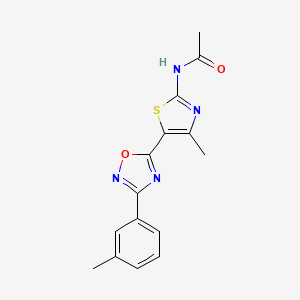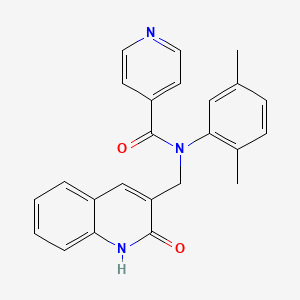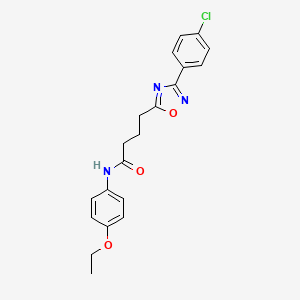
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the inhibition of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells. It has potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in lab experiments include its ability to inhibit the growth of various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One potential area of research is the development of new cancer treatments based on the inhibition of dihydrofolate reductase. Another potential area of research is the development of new antibacterial and antifungal agents based on the inhibition of carbonic anhydrase. Additionally, further studies are needed to determine the potential toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with isobutylamine, followed by the reaction of the resulting product with 2-hydroxy-3-quinolinecarboxaldehyde. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer research.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-14(2)12-23(27(25,26)18-9-7-17(21)8-10-18)13-16-11-15-5-3-4-6-19(15)22-20(16)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJOOQOQHPYRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methylpropyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

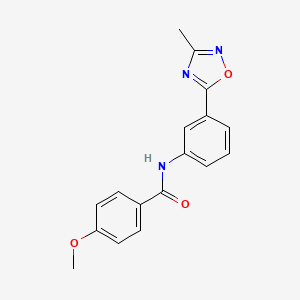

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
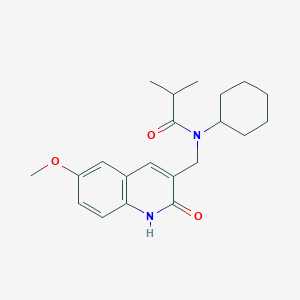
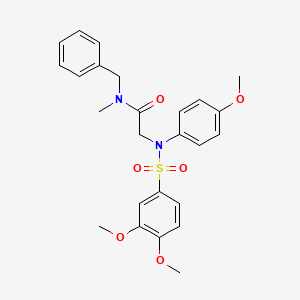
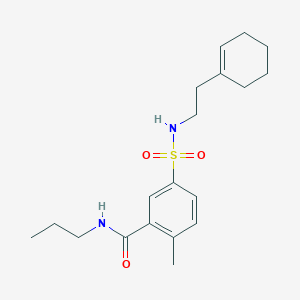
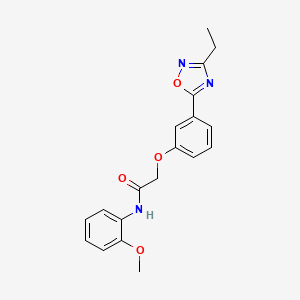

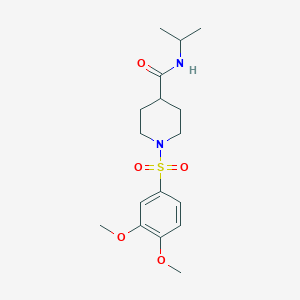
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
